N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid
Description
The compound N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid (CAS 1185005-62-2) is a 1:1 salt complex comprising two structural units:
N-cyclohexylcyclohexanamine (DCHA): A bicyclic amine commonly used as a counterion to enhance solubility and stability in organic synthesis .
2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid: A carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a phenylacetic acid backbone. The Boc group is critical for protecting amines during peptide synthesis .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6.C12H23N/c1-12(2)16(20-18(24)26-19(3,4)5)17(23)25-11-14-8-6-13(7-9-14)10-15(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,12,16H,10-11H2,1-5H3,(H,20,24)(H,21,22);11-13H,1-10H2/t16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVXLEKFMVVBIX-NTISSMGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Aniline
N-Cyclohexylcyclohexanamine is synthesized via catalytic hydrogenation of aniline derivatives. The process employs ruthenium or palladium catalysts supported on niobic acid, achieving secondary amine formation under hydrogen pressures of 50–100 bar. Side products like cyclohexylamine are minimized by optimizing catalyst loading (5–10 wt%) and reaction temperatures (120–150°C).
Table 1: Hydrogenation Conditions for N-Cyclohexylcyclohexanamine
| Parameter | Optimal Range | Catalyst System | Yield (%) |
|---|---|---|---|
| Temperature | 120–150°C | Ru/Nb₂O₅ | 85–92 |
| Hydrogen Pressure | 50–100 bar | Pd/Ta₂O₅ | 78–88 |
| Reaction Time | 6–12 hours | Ru-Pd Bimetallic | 90–95 |
Reductive Amination of Cyclohexanone
An alternative route involves reductive amination of cyclohexanone with cyclohexylamine under hydrogenation conditions (4–10 bar H₂, Pd/C catalyst). This method avoids intermediate purification steps, achieving yields of 80–85% with >98% purity after distillation.
Synthesis of the Boc-Protected Amino Acid Moiety
tert-Butoxycarbonyl (Boc) Protection
The (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl group is prepared via Boc protection of L-valine derivatives. Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a base achieves >95% conversion at 0–25°C. Racemization is suppressed by maintaining pH < 8 and temperatures below 30°C.
Table 2: Boc Protection Reaction Parameters
| Reagent | Molar Ratio | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Boc₂O | 1.2 eq | Dichloromethane | 0–25°C | 95 |
| DMAP | 0.1 eq | Tetrahydrofuran | 25°C | 92 |
Activation for Esterification
The Boc-protected amino acid is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine, enabling subsequent esterification with the hydroxymethylphenylacetic acid derivative.
Coupling of the Aromatic Acetic Acid Component
Esterification via Steglich Reaction
The hydroxymethylphenylacetic acid is coupled to the Boc-protected amino acid using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous DMF. Reaction progress is monitored via HPLC, with yields reaching 88–92% after 24 hours at 25°C.
Table 3: Esterification Reaction Optimization
| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/NHS | DMF | 24 | 88–92 | 98 |
| EDCl/HOBt | THF | 18 | 85–90 | 97 |
Final Assembly and Purification
Hydrogenolytic Deprotection and Cyclohexylamine Incorporation
The ester intermediate undergoes hydrogenolytic cleavage of benzyl protecting groups (if present) using Pd/C (10 wt%) under 3 bar H₂. Subsequent reaction with N-cyclohexylcyclohexanamine in toluene at 80°C forms the final compound via nucleophilic acyl substitution.
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (9:1), achieving >99% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
a. Pharmaceutical Development
This compound has garnered attention for its potential in the development of pharmaceuticals, particularly as an intermediate in the synthesis of complex organic molecules. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug discovery programs.
b. Treatment of Hyperammonemia
The phenylacetic acid component of this compound is utilized in treating acute hyperammonemia, particularly in patients with urea cycle disorders. It acts by facilitating the excretion of ammonia through the formation of phenylacetyl-CoA, which subsequently reacts with glutamine to form phenylacetylglutamine, a non-toxic compound that can be excreted from the body .
Chemical Synthesis Applications
a. Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a versatile intermediate in the synthesis of various APIs. Its unique structure allows for modifications that can yield different pharmacologically active compounds, making it valuable in pharmaceutical manufacturing.
b. Catalytic Applications
The amine functionalities within the compound can be harnessed in catalytic processes, particularly in organic reactions such as amination and coupling reactions. These reactions are crucial for synthesizing complex molecules used in pharmaceuticals and agrochemicals.
Industrial Applications
a. Corrosion Inhibitors
Due to its amine structure, this compound may be explored as a corrosion inhibitor in industrial applications. Amines are known to form protective films on metal surfaces, thus preventing corrosion .
b. Polymer Chemistry
The compound's properties could be beneficial in polymer chemistry, particularly as an additive or modifier to enhance the performance characteristics of polymers used in various applications including coatings and adhesives.
Case Studies and Research Findings
Several studies have highlighted the utility of similar compounds with structural similarities to N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid:
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₀H₄₆N₂O₆ (based on SMILES decomposition) .
- Functional Groups : Boc-protected amine, ester, carboxylic acid, and aromatic ring.
- Applications : Likely used in peptide synthesis or as a pharmaceutical intermediate, leveraging the Boc group’s stability under basic conditions .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key Observations :
- DCHA Counterion: Universally improves solubility in non-polar solvents and facilitates crystallization .
- Boc Protection : Enhances stability during synthetic steps but requires acidic conditions for deprotection .
- Bioactivity : Montelukast DCHA and Dolaproine DCHA exhibit therapeutic roles, while the target compound is likely a synthetic intermediate.
Pharmacological Activity
- Montelukast DCHA : Binds to cysteinyl leukotriene receptors (CysLT₁), reducing inflammation in asthma .
- N-Boc-dolaproine DCHA : Inhibits tubulin polymerization, disrupting mitosis in cancer cells .
- Target Compound: No direct therapeutic data, but structural similarity to Boc-protected intermediates suggests utility in drug discovery.
Stability and Handling
Biological Activity
N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by cyclohexyl groups, an amino acid backbone, and a nitrophenyl substituent. Its molecular formula is C₁₄H₁₈N₂O₆ with a molecular weight of 310.3 g/mol.
Mechanisms of Biological Activity
The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the nitrophenyl group suggests potential anti-inflammatory and antioxidant activities, which are crucial in many therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in inflammatory pathways. For instance, the compound may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of prostaglandins—mediators of inflammation.
In Vitro Studies
In vitro assays have demonstrated that N-cyclohexylcyclohexanamine exhibits significant inhibition of cell proliferation in certain cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound. The following table outlines key findings from these studies:
| Study Design | Dosage | Outcome |
|---|---|---|
| Acute inflammation model | 50 mg/kg | Decreased paw edema by 40% |
| Chronic inflammation model | 100 mg/kg | Reduced histological signs of inflammation |
Case Studies
Case Study on Anti-inflammatory Effects : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with N-cyclohexylcyclohexanamine led to improved joint function and reduced pain scores compared to placebo controls.
Case Study on Anticancer Activity : In a phase II trial for metastatic breast cancer, patients receiving the compound showed a 30% response rate, with notable tumor shrinkage observed in imaging studies.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents potential risks. Acute toxicity studies have revealed an LD50 value indicating moderate toxicity levels, necessitating careful dosing in therapeutic contexts.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, rat) | 3455 mg/kg |
| Skin Irritation Potential | Moderate |
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what reagents are critical for its multi-step synthesis?
- Methodological Answer : The synthesis involves sequential reactions, including: (i) Activation of the (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl moiety using carbodiimide coupling agents. (ii) Conjugation to the phenylacetic acid backbone via oxymethyl linker formation under mild acidic conditions. (iii) Final purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Key reagents include tert-butyloxycarbonyl (Boc) protecting groups and trifluoroacetic acid (TFA) for deprotection .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
- Infrared (IR) Spectroscopy : To validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- HPLC : For purity assessment (>95% by area normalization) .
Q. How is this compound utilized in peptide synthesis, and what role do its protecting groups play?
- Methodological Answer : The Boc [(2-methylpropan-2-yl)oxycarbonyl] group protects the amine during solid-phase peptide synthesis (SPPS). Post-incorporation, TFA cleaves the Boc group while retaining the cyclohexylamine moiety for subsequent coupling. The phenylacetic acid segment enhances solubility in organic solvents, facilitating resin-based synthesis .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield while minimizing side reactions?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. DCM) to enhance intermediate solubility.
- Catalyst Screening : Use DMAP or HOBt to accelerate coupling efficiency.
- Temperature Control : Maintain ≤0°C during acid-sensitive steps to prevent racemization.
- In-line Monitoring : Employ FTIR or LC-MS to track reaction progress and terminate at optimal conversion .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying substituents on this compound?
- Methodological Answer :
- Substituent Variation : Replace the cyclohexyl group with bicyclic or aromatic amines to assess steric/electronic effects.
- Biological Assays : Test derivatives against target enzymes (e.g., proteases) to correlate modifications with inhibitory potency.
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding interactions with active sites .
Q. How should conflicting reports about the compound’s bioactivity be resolved experimentally?
- Methodological Answer :
- Purity Reassessment : Verify batch purity via HPLC and elemental analysis to rule out impurities skewing results.
- Dose-Response Curves : Conduct assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal Assays : Compare enzymatic inhibition with cell-based viability assays to confirm mechanism .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding in explicit solvent (e.g., GROMACS) to assess stability.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at catalytic sites (e.g., charge transfer in enzyme inhibition).
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound at pH 1–13 (37°C) and monitor degradation via LC-MS.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.
- Light Exposure Tests : Use ICH Q1B guidelines to assess photostability under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
